molecular formula C6H12Cl2N4 B2776167 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride CAS No. 1172866-14-6

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride

Cat. No.: B2776167
CAS No.: 1172866-14-6
M. Wt: 211.09
InChI Key: UKHMLAYKXDUAAF-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride typically involves the reaction of 1H-imidazole with 3-bromopropionitrile, followed by the conversion of the nitrile group to an amidine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)propanimidamide dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-imidazol-1-yl)propanimidamide dihydrochloride is unique due to its amidine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-imidazol-1-ylpropanimidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-6(8)1-3-10-4-2-9-5-10;;/h2,4-5H,1,3H2,(H3,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHMLAYKXDUAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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